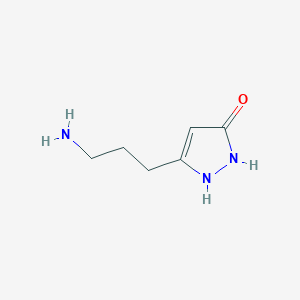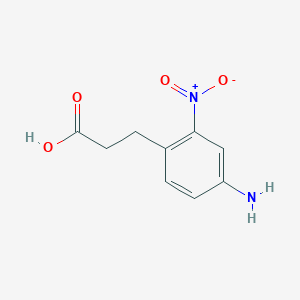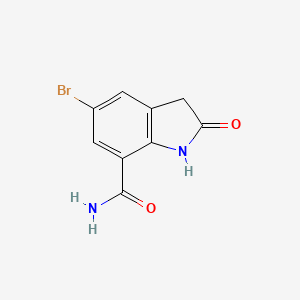
5-Bromo-2-oxoindoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-oxoindoline-7-carboxamide is a compound belonging to the indoline family, characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and a carboxamide group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxoindoline-7-carboxamide typically involves the bromination of 2-oxoindoline derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 5-bromo-2-oxoindoline. This intermediate is then reacted with an amine to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxoindoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
5-Bromo-2-oxoindoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxoindoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxoindoline-7-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
5-Bromo-2-oxoindoline-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-Bromo-2-oxoindoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-4-2-7(13)12-8(4)6(3-5)9(11)14/h1,3H,2H2,(H2,11,14)(H,12,13) |
InChI Key |
YFVHXOMYGUCPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C(=O)N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
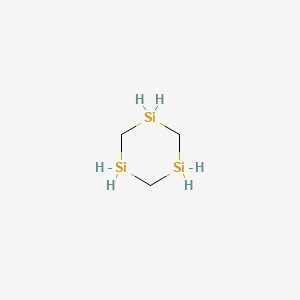
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
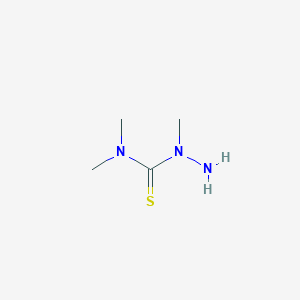


![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
